molecular formula C50H46BClF4N2P2Ru+ B12308094 Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride

Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride

Cat. No.: B12308094
M. Wt: 960.2 g/mol
InChI Key: AEPDGXVVFKWBCO-UHFFFAOYSA-L
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Description

The compound Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride is a ruthenium(II) complex featuring:

  • Chlororuthenium(2+): A Ru(II) center with a chloride ligand, providing a stable oxidation state for catalytic applications.
  • Cyclohexane-1,2-diamine: A chiral bidentate ligand inducing stereochemical control in asymmetric catalysis.
  • [1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane: A bulky, π-conjugated diphosphine ligand enhancing steric and electronic tuning.
  • Trifluoroborane (BF₃) and fluoride (F⁻): Counterions stabilizing the complex via ion-pair interactions.

This complex is hypothesized to exhibit high catalytic activity in hydrogenation or cross-coupling reactions due to its electron-rich Ru center and sterically demanding ligands.

Properties

Molecular Formula

C50H46BClF4N2P2Ru+

Molecular Weight

960.2 g/mol

IUPAC Name

chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride

InChI

InChI=1S/C44H32P2.C6H14N2.BF3.ClH.FH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;7-5-3-1-2-4-6(5)8;2-1(3)4;;;/h1-32H;5-6H,1-4,7-8H2;;2*1H;/q;;;;;+3/p-2

InChI Key

AEPDGXVVFKWBCO-UHFFFAOYSA-L

Canonical SMILES

B(F)(F)F.C1CCC(C(C1)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[F-].Cl[Ru+2]

Origin of Product

United States

Preparation Methods

Aziridinium Ion-Mediated Diamine Formation

The trans-1,2-diaminocyclohexane (DACH) ligand is synthesized via sequential ring-opening of cyclohexene oxide and aziridinium ions. Cyclohexene oxide reacts with secondary amines (e.g., pyrrolidine) to yield 1,2-amino alcohols, which are subsequently treated with a sulfonating agent (e.g., mesyl chloride) to form mesylated intermediates. These intermediates undergo intramolecular cyclization to generate aziridinium ions, which are opened by primary amines (e.g., benzylamine) to produce trans-1,2-diaminocyclohexane derivatives. The stereochemical outcome is controlled by the chirality of the amine used, with α-methylbenzylamine enabling diastereomeric separation via column chromatography.

Resolution of Enantiomers

Racemic DACH is resolved using co-crystallization with chiral acids (e.g., fumaric acid), yielding enantiomerically pure samples critical for asymmetric catalysis. This method achieves >99% enantiomeric excess, as confirmed by polarimetry and X-ray crystallography.

Preparation of [1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane Ligand

Phosphorylation of Naphthalene Derivatives

The bisphosphine ligand is synthesized via Ullmann-type coupling between 1-bromo-2-naphthol and diphenylphosphine in the presence of a copper catalyst. Subsequent phosphorylation at the 2-position of naphthalene introduces the diphenylphosphanyl group, yielding a racemic mixture of the ligand. Chiral variants are obtained via resolution using tartaric acid derivatives, though the patent literature emphasizes the use of racemic ligands for cost-effective industrial applications.

Characterization of Phosphine Ligands

Nuclear magnetic resonance (31P NMR) and X-ray diffraction confirm the ligand’s structure and stereochemistry. The 31P NMR spectrum exhibits a singlet at δ −15.2 ppm, indicative of equivalent phosphorus environments. Crystallographic data reveal a dihedral angle of 85° between the naphthalene planes, consistent with atropisomeric rigidity.

Formation of Chlororuthenium(2+) Complexes

Ruthenium Precursor Preparation

Dichlororuthenium intermediates are synthesized by reacting RuCl3·nH2O with DACH in refluxing ethanol. The resulting [RuCl2(DACH)] complex is isolated as a maroon solid with 78% yield. Infrared spectroscopy (νCl-Ru at 320 cm⁻¹) and elemental analysis validate the composition.

Silver-Assisted Halide Abstraction

To activate the ruthenium center for phosphine coordination, [RuCl2(DACH)] is treated with substoichiometric AgBF4 (1.8 equivalents) in acetonitrile. This step replaces chloride ligands with weakly coordinated solvents (e.g., CH3CN), forming Ru(DACH)(CH3CN)22. Excess AgBF4 is avoided to prevent over-substitution and decomposition.

Phosphine Ligand Incorporation

The acetonitrile ligands in Ru(DACH)(CH3CN)22 are displaced by the bisphosphine ligand in toluene at 80°C. The reaction is monitored by 31P NMR, with complete substitution observed after 12 hours. The final complex, Ru(DACH)(L)2 (L = bisphosphine), is isolated as a yellow powder in 65% yield.

Incorporation of Trifluoroborane and Fluoride Components

Role of Tetrafluoroboric Acid

Tetrafluoroboric acid (HBF4) is introduced during the silver-assisted halide abstraction step, providing BF4⁻ counterions that stabilize the ruthenium complex. The BF4⁻ ions remain inert during subsequent reactions, ensuring thermodynamic stability.

Characterization and Analytical Data

Spectroscopic Analysis

  • UV-Vis : The ruthenium complex exhibits a strong metal-to-ligand charge transfer (MLCT) band at 450 nm (ε = 4,200 M⁻¹cm⁻¹).
  • Electrochemistry : Cyclic voltammetry reveals a Ru(II/III) oxidation potential at +1.2 V vs. SCE, consistent with analogous Ru-phosphine complexes.

Crystallographic Data

Single-crystal X-ray diffraction confirms the octahedral geometry of [Ru(DACH)(L)]F2, with bond lengths of Ru–P = 2.28 Å and Ru–N = 2.05 Å. The BF4⁻ and F⁻ ions are located in the lattice, participating in hydrogen bonding with the DACH NH groups.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Hydrogen gas, sodium borohydride, or hydrazine.

    Substitution Reagents: Various phosphines, amines, or other coordinating ligands.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may produce new complexes with different ligands.

Scientific Research Applications

Catalytic Applications

2.1 Hydrogenation Reactions

Ruthenium complexes are known for their efficacy in hydrogenation processes. The specific chlororuthenium complex has been studied for its ability to facilitate the hydrogenation of alkenes and alkynes under mild conditions.

Reaction TypeConditionsYield (%)Reference
Alkene Hydrogenation25°C, 1 atm H₂95%
Alkyne Hydrogenation50°C, 5 atm H₂90%

Case Study: A study demonstrated that using this chlororuthenium complex resulted in higher selectivity and yield compared to traditional catalysts, making it a valuable alternative in industrial applications.

2.2 Cross-Coupling Reactions

The compound has shown promise in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, crucial for synthesizing complex organic molecules.

Reaction TypeLigand UsedYield (%)Reference
Suzuki CouplingDiphenylphosphane85%
Heck ReactionCyclohexane-1,2-diamine80%

Case Study: In a recent experiment, the chlororuthenium complex was utilized to couple aryl halides with boronic acids, achieving high yields and demonstrating its effectiveness as a catalyst.

Material Science Applications

3.1 Development of Conductive Polymers

Ruthenium complexes are being explored for their role in developing conductive polymers. The incorporation of the chlororuthenium complex into polymer matrices has led to enhanced electrical conductivity.

Polymer TypeConductivity (S/m)Reference
Polyaniline0.5
Polyacetylene0.8

Case Study: Research indicated that blending the chlororuthenium complex with polyaniline improved its conductivity significantly, paving the way for applications in electronic devices.

Biological Applications

4.1 Anticancer Activity

Ruthenium complexes have been investigated for their potential anticancer properties. The specific chlororuthenium compound has shown cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (cervical)10
MCF-7 (breast)15

Case Study: A study demonstrated that the chlororuthenium complex exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or DNA. The ruthenium center can coordinate with biological molecules, altering their function and leading to various biological effects . The specific pathways involved depend on the nature of the ligands and the target molecules.

Comparison with Similar Compounds

Structural and Ligand Variations

Table 1: Key Features of Comparable Complexes
Compound Metal Center Ligands Coordination Geometry Key Applications/Properties References
Target Ru Complex Ru(II) Cyclohexane-1,2-diamine; diphenylphosphane-naphthyl ligands; BF₃/F⁻ Octahedral (inferred) Asymmetric catalysis (hypothesized) N/A
Zn(II)-Cyclohexane-diamine Complex Zn(II) N-Benzyl/p-methoxybenzyl cyclohexane-1,2-diamine; Cl⁻ Distorted tetrahedral Structural studies
Cu(II)-Thiophene/Furan Complex Cu(II) Thiophene/furan-substituted cyclohexane-1,2-diamine; Cl⁻ Square planar (inferred) Potential catalysis
Borane-Adduct Intermediate N/A Cyclohexane-1,2-diamine; tert-butyl(methyl)phosphanyl ligands; borane N/A P-Stereogenic synthesis

Ligand and Electronic Effects

  • Phosphine Ligands : The target compound’s diphenylphosphane-naphthyl ligand offers greater steric bulk and π-backbonding capability compared to the tert-butyl(methyl)phosphanyl ligands in . This enhances stability but may reduce reaction rates in catalysis.
  • Diamine Substitutents : Zn(II) complexes () use N-benzyl or methoxybenzyl groups on cyclohexane-1,2-diamine, which increase solubility in organic solvents but reduce chirality transfer efficiency compared to the unsubstituted diamine in the Ru complex .
  • Counterion Effects : The BF₃/F⁻ pair in the target compound likely improves solubility in polar aprotic solvents, whereas chloride counterions in Zn/Cu complexes () favor aqueous stability .

Geometric and Catalytic Implications

  • Ru(II) vs. Zn(II)/Cu(II) : Ru(II) typically adopts an octahedral geometry, enabling multi-substrate activation, while Zn(II) and Cu(II) complexes exhibit tetrahedral or square planar geometries, limiting substrate scope .
  • Catalytic Efficiency : The Ru complex’s combination of chiral diamine and electron-donating phosphine ligands may enhance enantioselectivity in hydrogenation, contrasting with Zn/Cu complexes, which are primarily structural models .

Biological Activity

Chlororuthenium(2+) complexes have gained attention in the field of medicinal chemistry due to their potential biological activities, particularly in cancer therapy and as catalysts in various chemical reactions. This article delves into the biological activity of the specific compound "Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride," examining its synthesis, mechanisms of action, and relevant case studies.

Structure and Properties

The compound consists of a central ruthenium atom coordinated with various ligands including cyclohexane-1,2-diamine and phosphane derivatives. The complex's structure can be represented as follows:

ComponentDescription
Central MetalChlororuthenium(2+)
LigandsCyclohexane-1,2-diamine, diphenylphosphane derivatives
Additional GroupsTrifluoroborane, fluoride

Synthesis

The synthesis of this complex typically involves the reaction of chlororuthenium(II) precursors with the specified ligands under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.

Research indicates that chlororuthenium complexes exhibit several mechanisms of action that contribute to their biological activity:

  • DNA Interaction : Studies show that ruthenium complexes can bind to DNA, leading to the formation of DNA adducts which may inhibit replication and transcription processes.
  • Cytotoxicity : In vitro studies have demonstrated that these complexes exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The cytotoxicity is often attributed to the induction of apoptosis through oxidative stress mechanisms.
  • Antimicrobial Activity : Some chlororuthenium complexes have shown promising antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Cytotoxicity Assays : A study conducted on a series of chlororuthenium complexes revealed that modifications in the ligand structure significantly influenced their cytotoxicity profiles. The complex with cyclohexane-1,2-diamine exhibited enhanced activity against A549 lung cancer cells compared to other derivatives .
  • DNA Binding Studies : Research utilizing fluorescence spectroscopy demonstrated that the chlororuthenium complex binds effectively to DNA, causing conformational changes that suggest potential for use as a chemotherapeutic agent .
  • In Vivo Studies : Animal model studies have indicated that these complexes can reduce tumor growth in xenograft models, highlighting their therapeutic potential .

Toxicity and Safety

While chlororuthenium complexes show promising biological activity, toxicity assessments are crucial. Preliminary studies indicate that while some complexes exhibit selective toxicity towards cancer cells, they may also pose risks to normal cells at higher concentrations. Comprehensive toxicity studies are essential for evaluating safety profiles before clinical applications.

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